molecular formula C18H26N2O5S B052073 Furathiocarb CAS No. 65907-30-4

Furathiocarb

Cat. No. B052073
CAS RN: 65907-30-4
M. Wt: 382.5 g/mol
InChI Key: HAWJXYBZNNRMNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of furans, which are related to Furathiocarb, shows advancements in methodologies through various catalytic processes. For example, a protocol for the synthesis of furans via Rh(III)-catalyzed vinyl C-H activation from acrylic acids and α-diazocarbonyl compounds has been developed, highlighting broad functional group tolerance and moderate to good yields without the need for copper or silver salts as additives (Hong et al., 2022). Additionally, organocatalytic methods have been utilized for synthesizing highly substituted furfuryl alcohols and amines, indicating the versatility of furans as synthons in organic chemistry (Clark et al., 2012).

Molecular Structure Analysis

While specific molecular structure analyses of Furathiocarb are not provided in the available literature, studies on furan derivatives emphasize the importance of molecular design in achieving desired chemical properties and reactivities. For instance, the regioselective synthesis of multisubstituted furans through metalloradical cyclization offers insights into the structural aspects that influence the chemical behavior of furan compounds (Cui et al., 2012).

Chemical Reactions and Properties

The pharmacokinetics of Furathiocarb in biological systems have been studied, demonstrating its conversion into metabolites like carbofuran and 3-hydroxycarbofuran in rats (Liu et al., 2002). These findings are crucial for understanding the chemical reactions Furathiocarb undergoes in vivo and its potential environmental and biological impacts.

Physical Properties Analysis

Although direct information on the physical properties of Furathiocarb is scarce, the physical properties of furan derivatives, such as solubility, boiling and melting points, and stability, are critical for their application in various fields, including materials science and pharmaceuticals. Research on furan synthesis and its derivatives can provide analogous insights into the physical characteristics that might be expected for Furathiocarb.

Chemical Properties Analysis

The chemical properties of Furathiocarb, particularly its reactivity and interactions with biological systems, are reflected in its metabolism and the pharmacokinetics observed in animal studies. The conversion of Furathiocarb to carbofuran and its metabolites indicates its reactive nature and potential for bioaccumulation, which are essential considerations for its use and environmental impact (Liu et al., 2002).

Scientific Research Applications

  • Insecticide Efficacy : Furathiocarb is compared with other insecticides like imidacloprid for controlling pests such as the black maize beetle in maize. Studies have shown its systemic insecticidal action, although it may be less effective than alternatives like imidacloprid due to the absence of an antifeedant action (Drinkwater & Groenewald, 1994).

  • Pharmacokinetics and Metabolism : Research on rats has investigated the dermal pharmacokinetics of furathiocarb, studying its metabolites and their excretion patterns. This research provides insights into how furathiocarb is processed in biological systems (Liu et al., 2002).

  • Toxicology : Studies have documented acute fatal poisoning cases due to furathiocarb ingestion, highlighting its toxicological impact and the levels at which it becomes fatal (Lee et al., 1999).

  • Genotoxicity : Furathiocarb's genotoxic effects have been evaluated in vivo using mouse bone marrow and yeast strains. These studies suggest potential cytogenetic activity of furathiocarb (Stehrer-Schmid & Wolf, 1995).

  • Dermal Penetration : Research has also focused on understanding the rate at which furathiocarb penetrates the skin, which is crucial for assessing exposure risks during its use as a pesticide (Liu & Kim, 2003).

  • Comparative Studies in Agriculture : Its efficacy compared to other insecticides like pyrethroid for controlling pests on crops like guar has been studied. These studies provide valuable information for agricultural applications (Mohy-ud-Din et al., 2009).

  • Human Exposure and Risk Assessment : The risk of human exposure, especially in occupational settings like cucumber harvesting, has been assessed. Such studies are essential for developing safety protocols (Byoun et al., 2005).

  • Environmental Impact and Soil Degradation : The biodegradation of furathiocarb in soil, particularly following soil pretreatment with pesticides, has been studied to understand its environmental impact (Hendry & Richardson, 1988).

  • Allergic Reactions : There's research into allergic reactions induced by exposure to pesticides like furathiocarb, which is crucial for understanding its health implications (Fukuyama et al., 2009).

Mechanism of Action

Target of Action

Furathiocarb is a carbamate pesticide . The primary target of Furathiocarb is cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

Furathiocarb acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, Furathiocarb disrupts the normal functioning of the nervous system.

Pharmacokinetics

The pharmacokinetics of Furathiocarb have been studied in vivo in male Sprague-Dawley rats following dermal treatment . Carbofuran and 3-hydroxycarbofuran, metabolites of Furathiocarb, were detected in plasma and urine rather than Furathiocarb itself . The concentration of carbofuran was higher than that of 3-hydroxycarbofuran in plasma, but the reverse was the case in urine . These metabolites were excreted in a dose-dependent manner without saturation .

Result of Action

The inhibition of cholinesterase by Furathiocarb leads to an accumulation of acetylcholine in the nervous system. This can cause overstimulation of muscles and glands controlled by the nervous system, leading to a range of symptoms. At high enough concentrations, Furathiocarb can cause serious health effects, including difficulty breathing, weakness, and seizures .

Action Environment

The action, efficacy, and stability of Furathiocarb can be influenced by various environmental factors. For instance, Furathiocarb is susceptible to degradation during extraction and extract storage, especially where the pH of the matrix is low . Furthermore, temperature can also affect the stability of Furathiocarb, with higher temperatures potentially leading to increased degradation .

Safety and Hazards

Furathiocarb is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child and causes damage to organs .

Future Directions

Our findings on metabolic profiling and in vitro - in vivo extrapolations are helpful for the interpretation of toxicological findings and chemical risk assessment of furathiocarb . The carbofuran metabolic pathway was more rapid than the oxidation pathway in all species . Quantitative interspecies differences observed in metabolite formations and kinetics .

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate
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InChI

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJXYBZNNRMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
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Molecular Formula

C18H26N2O5S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052725
Record name Furathiocarb
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Molecular Weight

382.5 g/mol
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Physical Description

Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline]
Record name Furathiocarb
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Boiling Point

160 °C at 0.01 mm Hg
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Solubility

Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C
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Density

1.148 (20 °C)
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Vapor Pressure

0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate pesticides/
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Product Name

Furathiocarb

Color/Form

Yellow, viscous liquid.

CAS RN

65907-30-4
Record name Furathiocarb
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Record name Furathiocarb
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Record name 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Furathiocarb?

A1: Furathiocarb itself is a pro-insecticide that rapidly converts to Carbofuran in the environment. Carbofuran exerts its insecticidal effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. []

Q2: What are the downstream effects of AChE inhibition by Carbofuran?

A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This accumulation disrupts normal nerve function, causing overstimulation of the nervous system, and ultimately leading to paralysis and death of the insect. [, ]

Q3: What is the molecular formula and weight of Furathiocarb?

A3: The molecular formula of Furathiocarb is C12H16N2O3S and its molecular weight is 268.34 g/mol. []

Q4: Does the formulation of Furathiocarb influence its efficacy?

A4: Research suggests that seed coating with Furathiocarb is an effective method for controlling pests, specifically the native broad-nosed weevil (Curculionidae: Brachycerinae) in white clover (Trifolium repens L.) crops. []

Q5: How does soil type influence the persistence of Furathiocarb?

A5: Studies show that Furathiocarb degrades relatively quickly in soil, but its persistence can be influenced by factors like soil type and moisture. [, ]

Q6: Is Furathiocarb known to exhibit catalytic properties?

A6: Furathiocarb itself is not reported to have catalytic properties. Its primary mode of action is through its conversion to Carbofuran, which acts as an enzyme inhibitor. [, ]

Q7: Have computational methods been employed to study Furathiocarb?

A7: While specific computational studies on Furathiocarb were not detailed in the provided research papers, a study on Carbofuran employed molecular modeling to design and develop highly sensitive monoclonal antibody-based immunoassays for Carbofuran detection. This approach can potentially be applied to Furathiocarb as well. []

Q8: How does the structure of Furathiocarb relate to its insecticidal activity?

A8: Furathiocarb is an aminothio derivative of Carbofuran. This structural feature allows for its conversion to the active insecticide, Carbofuran, in the environment. [, , ]

Q9: How does the modification of the aminothio moiety in Furathiocarb and its related derivatives affect their degradation rates?

A9: The structure of the aminothio moiety significantly influences the degradation rate of Furathiocarb, Carbosulfan, and Benfuracarb in soil. []

Q10: Are there specific regulations regarding the use and disposal of Furathiocarb?

A11: While specific regulations were not detailed in the research, the existence of expired Furathiocarb-treated cotton seeds highlights the need for proper disposal and management of this insecticide to minimize environmental risks. [, ]

Q11: What is known about the metabolic fate of Furathiocarb in mammals?

A12: Studies in rats revealed that Furathiocarb is metabolized into Carbofuran, 3-hydroxycarbofuran, and potentially 3-ketocarbofuran. These metabolites were detected in plasma and urine samples. []

Q12: What is the efficacy of Furathiocarb against various insect pests?

A13: Furathiocarb has shown efficacy against a variety of insect pests, including aphids on guar crops, [] sweetpotato weevils, [] and western flower thrips in rose cultivation. []

Q13: Are there differences in Furathiocarb's efficacy against different developmental stages of insects?

A14: Yes, Furathiocarb, specifically its active form Carbofuran, displayed varying levels of control against different life stages of the chestnut curculio (Curculio sikkimensis). []

Q14: Has resistance to Furathiocarb been observed in insect populations?

A15: While specific resistance to Furathiocarb was not detailed, research indicates that greenhouse whiteflies are developing resistance to various conventional insecticides, highlighting the importance of monitoring and managing resistance development. [, ]

Q15: What safety concerns are associated with Furathiocarb use?

A16: The presence of Furathiocarb and its metabolites in fish caught in the São Francisco River highlights potential environmental contamination and the need for responsible use and disposal practices. []

Q16: What analytical techniques are used to detect and quantify Furathiocarb?

A16: Various analytical techniques have been employed to study Furathiocarb, including:

  • Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive method allows for the simultaneous determination of Furathiocarb and Deltamethrin residues in eel. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, coupled with solid-phase extraction, enables the determination of Furathiocarb residues in aquatic products. []
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, is commonly used to analyze Carbofuran and its derivatives, including Furathiocarb, in water samples. []

Q17: How does Furathiocarb degrade in the environment?

A18: Furathiocarb primarily degrades into Carbofuran in the soil. The rate of degradation depends on various environmental factors, including soil type, moisture, and microbial activity. [, ]

Q18: Does composting offer a viable method for degrading Furathiocarb?

A20: Research indicates that composting can effectively degrade Furathiocarb in treated cotton seeds, reducing it to low-risk levels. The composting time is influenced by the concentration of treated seeds. [, ]

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